Cas no 57684-27-2 (N-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-N-methyl-1-phenylmethanamine)

N-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-N-methyl-1-phenylmethanamine is a benzotriazole-derived amine compound with potential applications in organic synthesis and pharmaceutical research. Its structure features a benzotriazole moiety linked to a methylene bridge and a substituted amine group, offering versatility as an intermediate or building block in heterocyclic chemistry. The compound's stability and reactivity make it suitable for use in nucleophilic substitution reactions or as a ligand in coordination chemistry. Its aromatic and heterocyclic components may contribute to binding interactions in biologically active molecules. The presence of both tertiary amine and benzotriazole functionalities allows for further derivatization, enabling tailored modifications for specific synthetic or pharmacological applications.
N-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-N-methyl-1-phenylmethanamine structure
57684-27-2 structure
Product Name:N-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-N-methyl-1-phenylmethanamine
CAS No:57684-27-2
MF:C15H16N4
MW:252.314342498779
MDL:MFCD00964110
CID:830416
PubChem ID:4352105
Update Time:2025-06-07

N-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-N-methyl-1-phenylmethanamine Chemical and Physical Properties

Names and Identifiers

    • N-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-N-methyl-1-phenylmethanamine
    • N-(benzotriazol-1-ylmethyl)-N-methyl-1-phenylmethanamine
    • N-BENZYL-N-METHYL-1H-BENZOTRIAZOLE-1-METHANAMINE
    • benzotriazol-1-ylmethylbenzylmethylamine
    • DB-021433
    • CS-0367560
    • SCHEMBL4154129
    • HUVTWWKKTQIJRB-UHFFFAOYSA-N
    • Benzotriazol-1-ylmethyl-benzyl-methyl-amine
    • AC6391
    • AKOS022187163
    • MFCD00964110
    • 57684-27-2
    • SY016719
    • MDL: MFCD00964110
    • Inchi: 1S/C15H16N4/c1-18(11-13-7-3-2-4-8-13)12-19-15-10-6-5-9-14(15)16-17-19/h2-10H,11-12H2,1H3
    • InChI Key: HUVTWWKKTQIJRB-UHFFFAOYSA-N
    • SMILES: N(C)(CC1C=CC=CC=1)CN1C2C=CC=CC=2N=N1

Computed Properties

  • Exact Mass: 252.13700
  • Monoisotopic Mass: 252.137496527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 34Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 399.2±25.0 °C at 760 mmHg
  • Flash Point: 195.2±23.2 °C
  • PSA: 33.95000
  • LogP: 2.52080
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

N-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-N-methyl-1-phenylmethanamine Security Information

N-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-N-methyl-1-phenylmethanamine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-N-methyl-1-phenylmethanamine Pricemore >>

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N-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-N-methyl-1-phenylmethanamine Production Method

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